molecular formula C20H18ClF2N3O2 B3501088 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(DIFLUOROMETHOXY)PHENYL]BENZAMIDE

3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(DIFLUOROMETHOXY)PHENYL]BENZAMIDE

Cat. No.: B3501088
M. Wt: 405.8 g/mol
InChI Key: KTJSRZDSTYEYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~1~-[4-(difluoromethoxy)phenyl]benzamide is a complex organic compound that features a pyrazole ring, a benzamide group, and a difluoromethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~1~-[4-(difluoromethoxy)phenyl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic medium to facilitate cyclization.

    Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated to introduce the 4-chloro-3,5-dimethyl substituents.

    Benzamide Formation: The benzamide group is introduced through the reaction of an amine with a benzoyl chloride derivative.

    Coupling Reaction: Finally, the pyrazole and benzamide moieties are coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the benzamide group can yield the corresponding amine.

    Substitution: Substitution of the chloro group can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions due to its unique structural features.

Biology

    Enzyme Inhibition: The compound could be investigated for its potential to inhibit specific enzymes, given its structural similarity to known inhibitors.

Medicine

    Drug Development: Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

    Material Science: The compound could be explored for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~1~-[4-(difluoromethoxy)phenyl]benzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it would likely interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethyl-1H-pyrazole: A simpler compound with similar structural features.

    N-(4-Difluoromethoxyphenyl)benzamide: Another compound with a benzamide group and a difluoromethoxyphenyl moiety.

Uniqueness

The uniqueness of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~1~-[4-(difluoromethoxy)phenyl]benzamide lies in its combination of these structural features, which may confer unique biological activity and chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[4-(difluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N3O2/c1-12-18(21)13(2)26(25-12)11-14-4-3-5-15(10-14)19(27)24-16-6-8-17(9-7-16)28-20(22)23/h3-10,20H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJSRZDSTYEYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)OC(F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(DIFLUOROMETHOXY)PHENYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(DIFLUOROMETHOXY)PHENYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(DIFLUOROMETHOXY)PHENYL]BENZAMIDE
Reactant of Route 4
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(DIFLUOROMETHOXY)PHENYL]BENZAMIDE
Reactant of Route 5
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(DIFLUOROMETHOXY)PHENYL]BENZAMIDE
Reactant of Route 6
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(DIFLUOROMETHOXY)PHENYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.